![molecular formula C13H15NO B182482 Spiro[cyclohexane-1,3'-indolin]-2'-one CAS No. 4933-14-6](/img/structure/B182482.png)
Spiro[cyclohexane-1,3'-indolin]-2'-one
Overview
Description
Spiro[cyclohexane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indolin-2-one moiety. This compound belongs to the class of spirooxindoles, which are known for their significant biological activities and are commonly found in various natural products and medicinal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclohexane-1,3’-indolin]-2’-one typically involves organocatalytic reactions. One common method is the Michael-Michael-Michael-aldol cascade reaction, which allows for the construction of the spirocyclic framework with high stereoselectivity . This reaction involves the use of 3-olefinic oxindoles and pentane-1,5-dial as starting materials, and it proceeds under mild conditions to yield the desired spirocyclic product .
Industrial Production Methods
While specific industrial production methods for spiro[cyclohexane-1,3’-indolin]-2’-one are not extensively documented, the general approach involves scaling up the aforementioned synthetic routes. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,3’-indolin]-2’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic framework.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the indolin-2-one moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic framework .
Scientific Research Applications
Medicinal Chemistry
Spiro[cyclohexane-1,3'-indolin]-2'-one exhibits significant biological activities, making it a promising lead compound for drug development. Research indicates its potential as an anticancer agent , with several derivatives showing notable cytotoxic effects against various cancer cell lines. For example, libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been evaluated for anticancer activity, revealing IC50 values less than those of standard chemotherapeutic agents.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties , which have been explored in various studies. Its derivatives have shown effectiveness against a range of bacterial and fungal pathogens, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound derivatives. These compounds can modulate inflammatory pathways, providing a basis for therapeutic applications in diseases characterized by chronic inflammation .
Bromodomain Inhibition
Recent patents have described this compound derivatives as effective bromodomain inhibitors . Bromodomains are protein domains that recognize acetylated lysine residues on histones and play critical roles in gene regulation. Inhibiting these domains can have implications for treating cancers and other diseases linked to dysregulated gene expression .
Case Studies
Mechanism of Action
The mechanism of action of spiro[cyclohexane-1,3’-indolin]-2’-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromene-4,3’-indolin]-2-ones: These compounds share a similar spirocyclic framework but differ in the nature of the fused rings.
Spiropyrans: These photochromic compounds have a spirocyclic structure and exhibit unique light-responsive properties.
Uniqueness
Spiro[cyclohexane-1,3’-indolin]-2’-one is unique due to its specific combination of a cyclohexane ring and an indolin-2-one moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research and application .
Biological Activity
Spiro[cyclohexane-1,3'-indolin]-2'-one is a spirocyclic compound that has garnered attention due to its significant biological activities. This compound is part of the spirooxindole class, known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral effects. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.
Chemical Structure and Properties
This compound possesses a unique structure that combines a cyclohexane ring with an indolin-2-one moiety. Its chemical formula is C₁₃H₁₅NO, with a molecular weight of 201.26 g/mol. The compound's structural characteristics contribute to its biological activities and interactions with various molecular targets.
Synthesis Methods
The synthesis of this compound typically involves organocatalytic reactions, notably the Michael/Aldol cascade reaction. This method allows for the efficient construction of the spirocyclic framework with high stereoselectivity. Other methods include oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides to yield spiroindolinediones in high yields .
Anticancer Properties
Research indicates that this compound and its derivatives exhibit promising antiproliferative activity against various cancer cell lines:
- Cell Lines Tested :
- HT-29 (colon cancer)
- DU-145 (prostate cancer)
- HeLa (cervical cancer)
- A-549 (lung cancer)
- MCF-7 (breast cancer)
In a study evaluating libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones, several compounds showed significant anticancer activity with IC50 values less than 20 μM against these cell lines. Notably, compounds 6b and 6u demonstrated substantial activity against DU-145 cells by inducing apoptosis through caspase-3 dependent mechanisms .
Anti-SARS-CoV-2 Activity
Additionally, derivatives of this compound have been investigated for their potential antiviral properties against SARS-CoV-2. A study highlighted the development of spiro-3-indolin-2-one compounds that exhibited antiviral activity, suggesting their potential as therapeutic agents in combating COVID-19 .
The biological effects of this compound are mediated through its interactions with specific enzymes and receptors:
- Enzyme Modulation : The compound can bind to various enzymes, altering their activity and influencing metabolic pathways.
- Cell Cycle Arrest : Flow cytometric analyses have shown that certain derivatives can arrest the cell cycle in the G0/G1 phase, leading to apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
The uniqueness of this compound is underscored when compared to structurally similar compounds. The following table summarizes some related compounds and their similarity indices:
Compound Name | Similarity Index |
---|---|
Spiro[chromene-4,3'-indolin]-2-ones | 0.98 |
Spiro[cyclobutane-1,3'-indolin]-2'-one | 0.98 |
3-Ethyl-3-isopropylindolin-2-one | 0.98 |
6'-Aminospiro[cyclopentane-1,3'-indolin]-2-one | 0.97 |
Spiro[indoline-3,4'-piperidin]-2-one | 0.95 |
These comparisons highlight the distinct structural features of this compound that contribute to its unique biological profile.
Properties
IUPAC Name |
spiro[1H-indole-3,1'-cyclohexane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-13(8-4-1-5-9-13)10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHRWZOIAVWPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512368 | |
Record name | Spiro[cyclohexane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4933-14-6 | |
Record name | Spiro[cyclohexane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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